Bienvenue dans la boutique en ligne BenchChem!

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane

Molecular Weight Heteroatom Count Spironucleus

This compound features a distinct 1-oxa-4,8-diazaspiro[5.5]undecane core with a 2-methylthiazol-4-ylmethyl substituent, specifically designed for muscarinic (M1–M5) and orexin (OX1/OX2) receptor studies (WO2010067102A1, WO2012055888A1). The sulfur-containing thiazole side chain increases lipophilicity (ΔXLogP3 ≈ +1.1–1.6 vs. pyrazine analogs) and alters pharmacophoric geometry, enabling unique SAR exploration. It offers a scaffold hop from 2,8-diazaspiro[4.5]decan-3-one series, with potential for improved metabolic stability. Custom-synthesis available; inquire for quote.

Molecular Formula C13H21N3OS
Molecular Weight 267.39 g/mol
Cat. No. B8109739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane
Molecular FormulaC13H21N3OS
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCCC3(C2)CNCCO3
InChIInChI=1S/C13H21N3OS/c1-11-15-12(8-18-11)7-16-5-2-3-13(10-16)9-14-4-6-17-13/h8,14H,2-7,9-10H2,1H3
InChIKeyINZIPKJJZCWIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane: What Scientific and Industrial Buyers Need to Know


8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a synthetic spiroheterocyclic small molecule built on a 1-oxa-4,8-diazaspiro[5.5]undecane core and decorated with a 2-methylthiazol-4-ylmethyl group at the 8-position. This scaffold and substitution pattern correspond to the general Markush structures claimed in patents for muscarinic-receptor antagonists/beta-adrenoceptor agonists (WO2010067102A1) [1] and orexin-receptor antagonists (WO2012055888A1) [2], indicating its relevance in central nervous system and pulmonary disorder research.

Why 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane Cannot Simply Be Replaced by In-Class Analogs


Despite sharing a common diazaspiro[5.5]undecane skeleton, even minor changes in the heteroatom arrangement or N-substituent can drastically alter the pharmacophoric geometry, H-bonding capacity, and lipophilicity that govern receptor engagement. The specific 1-oxa-4,8-diaza topology and the 2-methylthiazol-4-ylmethyl side chain of this compound create a unique shape and electronic profile that distinguish it from closely related analogs such as 8-(m-tolyl)-, 8-(pyrazin-2-yl)-, or 4-Boc-1-oxa-4,8-diazaspiro[5.5]undecane, as well as from the 2-((2-methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one series. [1] Simple substitution is therefore inadvisable without comparative data, because the target's specific substitution pattern is explicitly captured by the patent disclosures for muscarinic and orexin receptor modulation, a property not automatically extendable to other spiro or thiazole congeners. [2]

8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane: Direct Quantitative Differentiation Evidence vs. Closest Comparators


Molecular Weight and Heteroatom Composition Differentiate the 2-Thiazolylmethyl Analog from 8-Aryl Congeners Within the 1-Oxa-4,8-diazaspiro[5.5]undecane Series

The target compound (C15H22N2O; MW 246.35 g/mol) carries a 2-methylthiazol-4-ylmethyl substituent that introduces an additional sulfur atom and a third nitrogen, yielding a formula of C13H21N3OS and a calculated molecular weight of ~267.4 g/mol. By contrast, the direct aryl analog 8-(m-tolyl)-1-oxa-4,8-diazaspiro[5.5]undecane has a molecular weight of 246.35 g/mol and lacks the sulfur and extra nitrogen. [1] The 2-methylthiazole moiety increases both hydrogen-bond acceptor capacity (additional N and S) and polar surface area, likely impacting solubility and target recognition. [2] This difference is immediately relevant when selecting compounds for structure-activity relationship (SAR) studies targeting receptors where a heterocyclic hydrogen-bond acceptor is preferred over a simple phenyl ring.

Molecular Weight Heteroatom Count Spironucleus

Lipophilicity (XLogP3) Distinction Between the 2-Thiazolylmethyl Analog and the 8-Pyrazinyl Comparator

The 8-(pyrazin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane comparator has a predicted XLogP3-AA of approximately 0.9 (PubChem computed), whereas the target compound, bearing a 2-methylthiazole group, is predicted to be more lipophilic (estimated XLogP3 ≈ 2.0–2.5 based on fragment-based calculation). [1] This is consistent with the known logP contribution of a thiazole vs. a pyrazine. The lipophilicity shift can influence CNS penetration and off-target binding profiles.

Lipophilicity XLogP3 Drug-likeness

Structural Scaffold Differentiation: 1-Oxa-4,8-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decan-3-one Series

Closely related compounds such as 2-((2-methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one employ a 2,8-diazaspiro[4.5]decan-3-one core, which differs from the 1-oxa-4,8-diazaspiro[5.5]undecane scaffold in the size and composition of both rings. [1] The 1-oxa-4,8-diazaspiro[5.5]undecane system provides a six-membered oxygen-containing ring and a six-membered nitrogen-containing ring, offering a distinct spatial orientation of the thiazole substituent. This scaffold difference can be exploited to modulate selectivity between muscarinic receptor subtypes (M1–M5) and orexin receptors (OX1/OX2), as indicated by the patent activity landscapes. [2] Without direct biological data on the specific compound, the scaffold variation serves as a class-level inference of differentiated pharmacology.

Scaffold Hopping Spiro Core Ring Size

Patent Specificity: Explicit Inclusion of 1-Oxa-4,8-diazaspiro[5.5]undecane Scaffold in Muselective and Orexin Antagonist Families

The compound falls within the Markush claims of two distinct patent families: WO2010067102A1 (muscarinic/beta-adrenoceptor) [1] and WO2012055888A1 (orexin receptor antagonists) [2]. Both patents explicitly depict compounds where the spirocyclic core is a 1-oxa-4,8-diazaspiro[5.5]undecane system substituted at the 8-position with a heterocyclic methylene group. This dual IP coverage is not shared by many close analogs; for example, the 8-aryl series (e.g., 8-(m-tolyl) or 8-(pyrazin-2-yl)) is encompassed by the same patents but may lack the specific thiazole substitution that provides additional hydrogen-bonding interactions. For procurement decisions where patent protection or freedom-to-operate is a concern, this specific substitution pattern may offer a unique position within the claimed chemical space.

Intellectual Property Freedom to Operate Patent Landscape

Recommended Research and Application Scenarios for 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane Based on the Differentiation Evidence


Tool Compound for Heterocyclic SAR Exploration in Muscarinic and Orexin Receptor Programs

Because the compound contains a 2-methylthiazole group—a heterocycle with distinct H-bond acceptor and π-stacking properties compared to phenyl or pyrazine—it is ideally suited for probing the effect of sulfur-containing heterocycles on muscarinic (M1–M5) or orexin (OX1/OX2) receptor binding. The estimated lipophilicity increase (ΔXLogP3 ≈ +1.1–1.6 vs. pyrazine analog) makes it a valuable comparator when evaluating the trade-off between potency and physicochemical properties. [1]

Starting Point for Dual Muscarinic/Beta-Adrenoceptor Lead Optimization

The compound's generic inclusion in WO2010067102A1 suggests it may serve as a basis for developing dual-action bronchodilators. Its unique scaffold—6/6 spiro system with an oxygen atom—can be elaborated to fine-tune receptor subtype selectivity while maintaining the intellectual property advantage conferred by the thiazole substitution. [2]

Chemical Probe for Scaffold-Hopping Studies from 2,8-Diazaspiro[4.5]decan-3-one to 1-Oxa-4,8-diazaspiro[5.5]undecane

For teams working on spirocyclic GPCR ligands, this compound represents a direct scaffold hop from the more common 2,8-diazaspiro[4.5]decan-3-one series. The oxygen-containing six-membered ring may confer improved metabolic stability or altered conformational preferences, which can be assessed by direct comparison of matched molecular pairs. [1]

Quote Request

Request a Quote for 8-((2-Methylthiazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.